Product packaging for Quinoline-6,8-diol(Cat. No.:CAS No. 64165-36-2)

Quinoline-6,8-diol

Cat. No.: B2977058
CAS No.: 64165-36-2
M. Wt: 161.16
InChI Key: AMXUNCSKFJYPCR-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Scaffold in Chemical Science

The quinoline nucleus, a bicyclic aromatic heterocycle comprising a benzene (B151609) ring fused with a pyridine (B92270) ring, is a cornerstone in organic and medicinal chemistry orientjchem.orgwikipedia.orgdoi.orgnih.gov. Its structural rigidity, coupled with the nitrogen atom's basicity and the aromatic system's susceptibility to various substitution reactions, makes it an exceptionally adaptable framework for molecular design orientjchem.orgwikipedia.orgresearchgate.netdoi.orgnih.govmdpi.com. This versatility has led to the development of numerous quinoline-based drugs and functional materials rsc.orgwikipedia.orgresearchgate.netdoi.orgnih.govrsc.orgresearchgate.netmdpi.combohrium.comresearchgate.netresearchgate.net. Historically, quinoline derivatives have demonstrated a remarkable spectrum of pharmacological activities, including antimalarial, antibacterial, anticancer, anti-inflammatory, antiviral, and local anesthetic properties orientjchem.orgrsc.orgresearchgate.netresearchgate.netdoi.orgnih.govresearchgate.netmdpi.combohrium.comresearchgate.netresearchgate.net. This broad bioactivity profile has cemented the quinoline scaffold's status as a "privileged structure" in drug discovery, encouraging continuous research into novel synthetic routes and functionalization strategies to create next-generation therapeutics orientjchem.orgresearchgate.netdoi.orgnih.govresearchgate.netresearchgate.net.

Academic Interest in Dihydroxylated Quinoline Systems

The introduction of hydroxyl groups onto the quinoline core significantly alters its electronic distribution, polarity, and potential for hydrogen bonding, thereby influencing its chemical reactivity and biological interactions chemicalbook.comontosight.aihmdb.canih.goviarc.fr. Academic interest in dihydroxylated quinoline systems stems from their potential to exhibit enhanced or novel biological activities, such as antioxidant, anti-inflammatory, and antimicrobial effects ontosight.ai. For instance, compounds like 2,8-Quinolinediol have been identified as UV-absorbing compounds and serve as starting materials for synthesizing pharmacologically active agents chemicalbook.com. Research has also explored other dihydroxylated quinoline structures, such as Quinoline-4,8-diol and Quinoline-5,6-diol, investigating their chemical properties and potential roles in biological systems hmdb.caiarc.fr. Furthermore, studies have examined various dihydroxyl-quinoline derivatives as potential inhibitors of enzymes relevant to diseases like Alzheimer's, highlighting the ongoing academic pursuit of understanding and exploiting the properties of hydroxylated quinoline scaffolds nih.gov.

Position of Quinoline-6,8-diol within Quinoline Chemistry Research

This compound, also identified by identifiers such as CHEMBL1396499 and CAS number 64165-36-2, is a specific dihydroxylated quinoline derivative that has emerged as a subject of research interest ontosight.ai. Its chemical structure, featuring hydroxyl groups at the 6 and 8 positions of the quinoline ring, positions it within the broader class of phenolic quinolines. Current research into this compound primarily focuses on exploring its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties ontosight.ai. Its presence in various chemical and biological databases underscores its relevance as a candidate for drug discovery and further scientific investigation ontosight.ai. While comprehensive studies detailing its synthesis and specific reaction mechanisms are still developing, its structural similarity to other biologically active quinoline compounds suggests a promising avenue for future research in medicinal chemistry and related fields.

Research Findings and Properties of this compound

Current research highlights several key aspects of this compound, primarily focusing on its fundamental chemical properties and potential biological relevance.

Property/ActivityValue/DescriptionSource
Chemical FormulaC9H7NO2 ontosight.ai
Molecular Weight161.16 g/mol ontosight.ai
CAS Number64165-36-2 ontosight.ai
Potential Biological ActivitiesAntioxidant, Anti-inflammatory, Antimicrobial ontosight.ai
IdentifiersCHEMBL1396499, Quinoline6,8-diol, 6,8-Quinolinediol, Cambridge ID: 5511452, etc. ontosight.ai

The exploration of this compound is ongoing, with its chemical structure and potential biological activities making it a compound of interest for further investigation in drug discovery and development ontosight.ai.

Compound List:

Quinoline

this compound

2,8-Quinolinediol

8-hydroxyquinolin-2(1H)-one

8-hydroxycarbostyril

2-amino-4-(1H-imidazol-1-yl)this compound

Quinoline-4,8-diol

Quinoline-5,6-diol

6,8-Dihydroxy-1,2,3,4,4a,5,10,10a-octahydrobenzo(g)quinoline

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO2 B2977058 Quinoline-6,8-diol CAS No. 64165-36-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinoline-6,8-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-7-4-6-2-1-3-10-9(6)8(12)5-7/h1-5,11-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMXUNCSKFJYPCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64165-36-2
Record name Quinoline-6,8-diol
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Synthetic Methodologies for Quinoline 6,8 Diol and Its Derivatives

Advanced and Green Synthetic Approaches

Transition Metal-Catalyzed Reactions for Quinoline (B57606) Scaffolds

Transition metals play a crucial role in facilitating complex organic transformations, enabling the efficient synthesis of quinoline scaffolds. These methods often involve C-H activation, oxidative annulation, and various coupling reactions.

C-H Activation Strategies

C-H activation strategies have emerged as powerful tools for the direct functionalization of pre-formed quinoline rings or for the construction of the quinoline core from simpler precursors. These methods bypass the need for pre-functionalized starting materials, leading to more atom-economical and step-efficient syntheses.

  • Cobalt-Catalyzed C-H Activation: Cobalt catalysts, such as Co(III), have been employed for the regioselective C-H activation and cyclization of anilines with alkynes, providing a direct route to a broad range of quinolines. In some instances, DMSO can serve as both a solvent and a C1 building block in these reactions organic-chemistry.orgmdpi.com.
  • Rhodium-Catalyzed C-H Activation: Rhodium catalysts, particularly Rh(III), are utilized in oxidative annulation reactions involving C-H activation. For example, Rh(III)-catalyzed coupling between functionalized arenes and alkynes, or the C-H activation of pyridines with alkynes, leads to quinoline synthesis. These reactions often employ oxidants like Cu(OAc)₂ mdpi.comacs.org. Rhodium catalysis has also been applied to the regioselective C-8 alkylation of quinoline N-oxides with maleimides and acrylates rsc.org.
  • Palladium-Catalyzed Reactions: Palladium catalysts are widely used in C-H activation and annulation reactions for quinoline synthesis. Examples include palladium-catalyzed annulation of o-iodo-anilines with propargyl alcohols to yield 2,4-disubstituted quinolines, and oxidative cyclization of aryl allyl alcohols with anilines organic-chemistry.orgmdpi.com.
  • Copper-Catalyzed Reactions: Copper catalysts are instrumental in various quinoline syntheses. Cu(I) or Cu(II) species can mediate C-H activation for quinoline formation. Copper catalysis has also been used in oxidative cascade reactions of N-aryl-3-alkylideneazetidines with carboxylic acids to produce functionalized quinolines mdpi.com. Furthermore, Cu(II) can catalyze the reaction of anilines with aryl ketones and DMSO to form 2-arylquinolines rsc.org.
  • Oxidative Annulation Pathways

    Oxidative annulation strategies are key to forming the quinoline ring system by creating new carbon-carbon and carbon-nitrogen bonds, often with the assistance of an oxidant.

  • DMSO-Mediated Oxidative Annulation: DMSO (dimethyl sulfoxide) can serve as a C1 synthon in oxidative annulation reactions. For instance, potassium persulfate (K₂S₂O₈) can promote oxidative annulation of anilines, aryl ketones, and DMSO to yield 4-arylquinolines. This approach is atom-economical and environmentally benign organic-chemistry.orgnih.gov.
  • Visible-Light-Mediated Oxidative Cyclization: Photoredox catalysis using visible light has enabled oxidative cyclization reactions for quinoline synthesis. For example, the coupling of 2-aminobenzyl alcohols with secondary alcohols under visible light, using anthraquinone (B42736) as an organic catalyst and DMSO as an oxidant, provides quinolines organic-chemistry.org. Glycine (B1666218) esters and olefins can also undergo visible-light-induced aerobic oxidative dehydrogenation/aromatization cascades to produce substituted quinolines mdpi.com.
  • Aerobic Oxidative Coupling: Aerobic oxidation coupled with dehydrogenation or annulation is another important strategy. For example, a titanium dioxide catalyst can be used in a visible-light-mediated aerobic dehydrogenation reaction for synthesizing various N-containing heterocycles, including quinolines organic-chemistry.org.
  • Regioselective Functionalization Techniques

    Achieving regioselectivity is critical for synthesizing specific quinoline derivatives, including those with hydroxyl groups at defined positions. C-H activation, often directed by functional groups or inherent reactivity, is a primary method for regioselective functionalization.

  • C-H Activation at Specific Positions: While C2 functionalization of quinolines is common due to the directing effect of the nitrogen atom and its coordination to metals, significant efforts have been made to achieve functionalization at other positions, such as C8. Transition metal catalysis, including Rh(III) and Co(III), has been employed for regioselective C-H functionalization at the C8 position of quinoline N-oxides, using directing groups or inherent electronic properties rsc.orgacs.orgmdpi.comnih.gov.
  • Directed C-H Activation: The use of directing groups, such as amide functionalities, can guide transition metals to specific C-H bonds, enabling regioselective functionalization. For instance, Rh(III)-catalyzed amide-directed dehydrogenative heteroarylation of quinolines can occur at the C3 position acs.org.
  • Multicomponent Reactions (MCRs) for Quinoline Construction

    Multicomponent reactions (MCRs) are highly efficient synthetic strategies that assemble complex molecules from three or more starting materials in a single step, offering advantages in terms of atom economy, step economy, and diversity generation rsc.orgrsc.org.

  • Povarov Reaction: The Povarov reaction, a type of [4+2] cycloaddition, is a well-established MCR for quinoline synthesis, typically involving an aniline, an aldehyde, and an alkene or alkyne rsc.org. Variations include metal-catalyzed and metal-free approaches. For example, a Bi(OTf)₃-catalyzed MCR of acetals, aromatic amines, and alkynes provides quinolines researchgate.net.
  • Friedländer Synthesis Variations: While traditionally a two-component reaction, modifications and MCR-style approaches based on the Friedländer synthesis exist. For instance, a four-component reaction involving araldehydes, dimedone, malononitrile (B47326), and anilines, catalyzed by imidazole (B134444) in water, yields polysubstituted quinolines internationaljournalcorner.com.
  • Other MCRs: Various other MCRs have been developed, often employing transition metal catalysts (e.g., Cu, Au, Fe, Ag) or acid/base catalysts. These include reactions involving o-aminobenzyl alcohols, aldehydes, and alkynes, or reactions utilizing anthranils and enaminones mdpi.comrsc.orgresearchgate.netijfans.org. A three-component reaction involving 2-aminoaryl propargyl alcohols, aryldiazonium salts, and molecular iodine leads to 3-iodo-6-(aryldiazenyl)quinolines researchgate.net.
  • Metal-Free and Organocatalytic Syntheses

    The development of metal-free and organocatalytic methods addresses concerns about metal contamination and cost, aligning with green chemistry principles rsc.orgijfans.orgmdpi.comorganic-chemistry.orgrsc.org.

  • Organocatalysis: Organocatalysts, such as acids (e.g., p-toluenesulfonic acid, methanesulfonic acid, triflic acid) and bases (e.g., imidazole), can effectively catalyze quinoline synthesis. For example, imidazole in water has been used for a four-component synthesis of polysubstituted quinolines internationaljournalcorner.com. Organo-iodine catalysts can mediate electrophilic arene amination for 2-quinolone synthesis chemrxiv.org.
  • Metal-Free Oxidative Cyclocondensation: Transition-metal-free methods for quinoline synthesis have been reported, often involving oxidative cyclocondensation. For instance, a metal-free aerobic oxidative dehydrogenative coupling/annulation of glycine derivatives, mediated by photoredox catalysis and acid catalysis, yields quinolines researchgate.net. A direct oxidative cyclocondensation of N,N-dimethyl enaminones with o-aminobenzyl alcohols, without transition metals, provides substituted quinolines frontiersin.org.
  • Catalyst-Free Reactions: Some quinoline syntheses can be achieved under catalyst-free conditions, often in environmentally friendly solvents like water. The Friedländer reaction of 2-aminobenzaldehyde (B1207257) with ketones or malononitrile in water at 70°C has been demonstrated to be catalyst-free and efficient organic-chemistry.org.
  • Green Chemistry Principles in Quinoline Synthesis

    The application of green chemistry principles is paramount in modern synthetic methodologies, aiming to minimize environmental impact and enhance sustainability ijfans.orgijpsjournal.comresearchgate.net.

  • Solvent Choice: The use of greener solvents such as water or ethanol (B145695) is favored over traditional organic solvents internationaljournalcorner.comorganic-chemistry.orgijpsjournal.comresearchgate.net. Solvent-free conditions are also explored tandfonline.com.
  • Atom Economy and Step Economy: MCRs and C-H activation strategies inherently promote atom and step economy by reducing waste and the number of synthetic steps organic-chemistry.orgrsc.orgmdpi.com.
  • Catalyst Selection: The use of non-toxic, abundant, and recyclable catalysts, including organocatalysts and heterogeneous catalysts (e.g., TiO₂), is preferred over precious or toxic transition metals ijfans.orgijpsjournal.comresearchgate.netfrontiersin.orgresearchgate.net. Metal-free and catalyst-free approaches are increasingly important mdpi.comorganic-chemistry.orgrsc.orgfrontiersin.orgorganic-chemistry.org.
  • Energy Efficiency: Techniques like microwave or ultrasound-assisted synthesis can reduce reaction times and energy consumption ijpsjournal.comtandfonline.com.

  • Chemical Reactivity and Derivatization Pathways of Quinoline 6,8 Diol

    Substitution Reactions on the Quinoline (B57606) Ring System

    The quinoline ring system is susceptible to both electrophilic and nucleophilic substitution reactions. The position of these substitutions is dictated by the electronic nature of the two fused rings.

    Electrophilic Substitution: The benzene (B151609) portion of the quinoline ring is more electron-rich and therefore more susceptible to electrophilic attack than the pyridine (B92270) ring, which is deactivated by the electron-withdrawing nitrogen atom. researchgate.netquimicaorganica.org Consequently, electrophilic substitution reactions on the quinoline nucleus generally occur on the benzene ring, primarily at positions 5 and 8. quimicaorganica.orggcwgandhinagar.comtutorsglobe.comquimicaorganica.org For quinoline-6,8-diol, the presence of two activating hydroxyl groups at positions 6 and 8 would be expected to further enhance the reactivity of the benzene ring towards electrophiles, directing substitution to the available positions, primarily position 5 and 7.

    Nucleophilic Substitution: Conversely, the pyridine ring is electron-deficient and thus more prone to nucleophilic attack. Nucleophilic substitution on the quinoline ring typically takes place at positions 2 and 4. gcwgandhinagar.comtutorsglobe.comyoutube.com The presence of the hydroxyl groups at positions 6 and 8 is not expected to significantly alter this inherent reactivity of the pyridine ring towards nucleophiles. Halogenated quinolines at positions 2 and 4 are particularly susceptible to nucleophilic substitution. quimicaorganica.org

    Table 1: Regioselectivity of Substitution Reactions on the Quinoline Ring
    Reaction TypePreferred PositionsInfluence of Hydroxyl Groups at C6 and C8
    Electrophilic Substitution5 and 8Activation of the benzene ring, directing to positions 5 and 7
    Nucleophilic Substitution2 and 4Minimal direct influence on the pyridine ring

    Reactions Involving Hydroxyl Groups at Positions 6 and 8

    The two hydroxyl groups at positions 6 and 8 of this compound are key functional handles for derivatization. These phenolic hydroxyl groups can undergo a variety of reactions, including acylation and etherification.

    Acylation: The hydroxyl groups can be readily acylated to form esters. Selective acylation of phenolic hydroxyl groups in the presence of other functional groups can be achieved using various reagents and conditions. For instance, vinyl carboxylates in the presence of rubidium fluoride (B91410) have been used for the selective acylation of phenolic hydroxyls. researchgate.net

    Etherification: The hydroxyl groups can also be converted to ethers through reactions with alkyl halides or other electrophiles in the presence of a base. This modification can be used to introduce a wide range of substituents, thereby modulating the properties of the parent molecule.

    Formation of Fused and Hybrid Quinoline Systems

    The quinoline scaffold, including its dihydroxy derivatives, serves as a versatile building block for the synthesis of more complex molecular architectures, such as fused and hybrid quinoline systems. nih.govnih.gov These larger systems often exhibit interesting biological and material properties.

    Fused Systems: Fused tetracyclic systems containing a quinoline nucleus are an important class of compounds. nih.gov The synthesis of these systems can be achieved through various cyclization strategies, often involving the functional groups on the quinoline ring. For example, intramolecular cyclocondensation reactions can lead to the formation of new rings fused to the quinoline core. nih.gov The electrophilic cyclization of N-(2-alkynyl)anilines is another powerful method for constructing substituted quinolines that can serve as precursors to fused systems. nih.gov

    Hybrid Systems: this compound can also be incorporated into hybrid molecules, where it is covalently linked to other pharmacophores or molecular entities. thesciencein.orgsemanticscholar.org The synthesis of such hybrids often involves the derivatization of the hydroxyl groups or other positions on the quinoline ring to create a linkage point. For example, 8-hydroxyquinoline (B1678124) derivatives have been hybridized with indole (B1671886) moieties. mdpi.comnih.gov These hybrid structures are designed to combine the properties of both parent molecules, potentially leading to synergistic effects.

    Oxidative Transformations to Quinone Systems

    The dihydroxy substitution pattern of this compound makes it a precursor to quinone systems through oxidation. Hydroquinones, which are aromatic compounds bearing two hydroxyl groups, can be reversibly oxidized to quinones. jackwestin.com This transformation is a key process in various chemical and biological systems.

    The oxidation of dihydroxyquinolines can be achieved using a variety of oxidizing agents. youtube.com The resulting quinoline-quinones are reactive species that can participate in further chemical transformations. The presence of hydroxyl groups on a quinone ring can influence its reactivity in reactions such as Diels-Alder cyclizations. mdpi.com The interconversion between the dihydroxy (hydroquinone) and quinone forms is often a reversible two-electron process. jackwestin.comresearchgate.net

    Degradation Pathways and Stability Analysis

    The stability of quinoline and its derivatives, including this compound, is an important consideration, particularly in environmental and biological contexts. The degradation of quinoline can proceed through various pathways, often initiated by oxidation.

    Hydroxyl radicals (•OH) play a significant role in the degradation of quinoline in aqueous environments. mdpi.comnih.gov The reaction of hydroxyl radicals with quinoline can lead to the formation of various hydroxylated products. nih.gov These initial products can then undergo further fragmentation into smaller molecules and eventual mineralization to carbon dioxide and water. mdpi.com

    Microbial degradation is another important pathway for the breakdown of quinoline. nih.govnih.govresearchgate.net Different microorganisms employ distinct metabolic pathways for quinoline degradation. Two common pathways are the 8-hydroxycoumarin (B196171) pathway and the 5,6-dihydroxy-2(1H)-quinolinone pathway. nih.govresearchgate.net In the 8-hydroxycoumarin pathway, quinoline is first hydroxylated to 2-hydroxyquinoline, which is then converted to 2,8-dihydroxyquinoline. nih.gov

    Table 2: Key Intermediates in Quinoline Degradation Pathways
    PathwayKey Intermediates
    Hydroxyl Radical-Mediated DegradationHydroxylated quinoline derivatives
    8-Hydroxycoumarin Pathway (Microbial)2-Hydroxyquinoline, 2,8-Dihydroxyquinoline
    5,6-Dihydroxy-2(1H)-quinolinone Pathway (Microbial)5,6-Dihydroxy-2(1H)-quinolinone

    Spectroscopic Characterization Methodologies

    Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

    NMR spectroscopy is a cornerstone for determining the structural details of organic molecules like Quinoline-6,8-diol. ¹H NMR provides information about the number, type, and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton. While specific ¹H and ¹³C NMR data for this compound are not directly detailed in the provided search results, related quinoline (B57606) derivatives show characteristic signals. For instance, in the study of quinoline derivatives, ¹H NMR spectra typically display signals for aromatic protons in the range of δ 6.89-7.64 ppm, with a distinct signal for hydroxyl protons often appearing around δ 11.03 ppm in DMSO-d₆ ajol.info. Studies on other quinoline derivatives have also observed concentration-dependent chemical shifts, suggesting intermolecular interactions like π-π stacking uncw.edu. Related compounds like 8-methylquinoline (B175542) show characteristic ¹H NMR signals, with aromatic protons appearing in the δ 7.38-8.94 ppm range and a methyl group signal around δ 2.82 ppm chemicalbook.com.

    Infrared (IR) Spectroscopy

    IR spectroscopy is used to identify functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations. For this compound, characteristic absorptions would be expected from the hydroxyl (-OH) groups and the aromatic C-H and C=C/C=N stretching vibrations. While direct IR data for this compound is not explicitly provided, related quinoline compounds exhibit characteristic IR bands. For example, the O-H stretching vibration of a hydroxyl group in a quinoline derivative was observed around 11.03 ppm in ¹H NMR ajol.info, and IR spectra of quinoline itself show absorptions in the fingerprint region characteristic of the aromatic ring system chemicalbook.comastrochem.org. Studies on azo quinoline ligands and their complexes often report FTIR data, with the O-H stretching band of hydroxyl groups being a key indicator ajol.infoacs.orgresearchgate.netresearchgate.netasm.org.

    Ultraviolet-Visible (UV-Vis) Spectroscopy

    UV-Vis spectroscopy probes electronic transitions within a molecule, providing information about conjugated systems and chromophores. Quinoline derivatives typically show absorption bands in the UV region due to π→π* and n→π* transitions of the aromatic system scielo.brbath.ac.uk. For related quinoline compounds, absorption maxima are often observed in the range of 230-320 nm for π,π* transitions and in the 320-450 nm range for n,π* transitions scielo.br. Studies on other dihydroxyquinoline derivatives have also reported UV-Vis absorption spectra, with absorption maxima indicative of the conjugated π-electron system asm.orgbeilstein-journals.org. For instance, a related quinoline derivative showed absorption bands at 280 and 350 nm attributed to π,π* and n,π* transitions, respectively scielo.br.

    Mass Spectrometry (MS)

    Mass spectrometry is vital for determining the molecular weight and fragmentation patterns of a compound, aiding in its identification and structural elucidation. While specific MS data for this compound is not detailed in the provided snippets, related compounds like 5,6,7,8-Tetrahydroquinoline have a molecular weight of 133.19 g/mol and show characteristic mass spectra nist.govnih.gov. For other quinoline derivatives, techniques like GC-MS and LC-MS are used, providing molecular ions and fragment ions that confirm the structure nih.govnih.gov. High-resolution ESI-MS is also employed to confirm molecular weight and purity .

    X-ray Crystallography and Powder X-ray Diffraction (pXRD)

    X-ray crystallography provides definitive three-dimensional structural information, including bond lengths, bond angles, and molecular packing, by analyzing single crystals. Powder X-ray Diffraction (pXRD) is used to characterize crystalline materials and can identify different crystalline phases. While no direct X-ray crystallography or pXRD data for this compound is found, these techniques are routinely used for quinoline derivatives to confirm their structures and study their solid-state properties pdbj.orgmdpi.comrsc.orgnih.govgoogle.comresearchgate.netnih.govresearchgate.net. For example, X-ray diffraction has been used to confirm the absolute configurations of diol metabolites of quinoline rsc.org, and to study the crystal packing of pyridine-3,4-diol (B75182) derivatives beilstein-journals.org. pXRD is also used to characterize the crystalline nature of metal complexes involving quinoline ligands acs.orgmdpi.comresearchgate.netresearchgate.net.

  • Fluorescence Spectroscopy: Some quinoline derivatives exhibit fluorescence, with emission wavelengths and intensities dependent on their structure and the surrounding environment scielo.brbeilstein-journals.orgmdpi.comnih.gov. Studies have shown that modifications to the quinoline scaffold can lead to tunable fluorescence properties, making them useful as fluorescent probes mdpi.comnih.gov. For example, certain quinoline derivatives show emission bands around 400 nm scielo.br or in the violet region (385-400 nm) beilstein-journals.org.
  • Electron Spin Resonance (ESR) Spectroscopy: ESR spectroscopy is used to study species with unpaired electrons, such as free radicals or transition metal ions in specific oxidation states. While not directly applied to this compound in the provided results, ESR is used to characterize metal complexes involving quinoline ligands, particularly those containing paramagnetic metal ions like Cu(II) researchgate.netresearchgate.net. For instance, the ESR spectrum of a mononuclear copper complex showed hyperfine splitting, indicating the presence of Cu²⁺ in an octahedral environment researchgate.net. ESR studies have also been used in the context of catalytic mechanisms involving quinoline derivatives acs.org.
  • Thermogravimetric Analysis (TGA) / Differential Thermal Analysis (DTA): TGA and DTA are thermal analysis techniques used to study the thermal stability and decomposition behavior of compounds. They measure changes in mass (TGA) and temperature differences (DTA) as a function of temperature. These techniques are commonly used for characterizing synthesized compounds and their metal complexes, providing information on decomposition temperatures and the presence of solvates or water molecules acs.orgresearchgate.netresearchgate.netnih.govresearchgate.netabo.fi.
  • Computational Chemistry and Theoretical Studies

    Density Functional Theory (DFT) Calculations

    DFT is a quantum mechanical modeling method used to investigate the electronic structure of materials and molecules. It is widely applied to predict molecular properties, reaction mechanisms, and spectroscopic data for organic compounds, including quinoline (B57606) derivatives.

    A fundamental step in DFT calculations is the optimization of molecular geometry to determine the most stable arrangement of atoms in a molecule. This process involves minimizing the molecule's total energy with respect to its atomic coordinates. Studies on various quinoline derivatives, such as those with hydroxyl or other functional groups, have successfully optimized their structures using DFT, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p) uantwerpen.beuantwerpen.beresearchgate.netresearchgate.netscirp.orgkuleuven.beresearchgate.net. These optimizations yield crucial data on bond lengths, bond angles, and dihedral angles, providing a foundation for further electronic structure analysis nih.govdntb.gov.uascirp.orgmdpi.comnih.gov. For instance, research on related quinoline structures has shown that optimized geometries correlate well with experimental data, such as X-ray diffraction results researchgate.netresearchgate.net.

    Frontier Molecular Orbitals (FMO): The analysis of Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's electronic properties, reactivity, and charge transfer characteristics uantwerpen.beresearchgate.netresearchgate.netscirp.orgresearchgate.netnih.govresearchgate.netnih.govdergipark.org.trrsc.orgresearchgate.netresearchgate.netacs.orgmdpi.com. The HOMO-LUMO energy gap, a key descriptor, provides insights into a molecule's stability and its potential for chemical reactions researchgate.netscirp.orgresearchgate.netresearchgate.netdergipark.org.trresearchgate.netmdpi.com. For related quinoline compounds, FMO analysis has revealed how substituents influence electron distribution, with HOMOs often localized on electron-rich parts of the molecule, such as hydroxyl groups or aromatic rings uantwerpen.beresearchgate.net.

    Vibrational frequency calculations, often coupled with Potential Energy Distribution (PED) analysis, are used to assign fundamental vibrational modes and to interpret experimental spectroscopic data such as Infrared (IR) and Raman spectra uantwerpen.beuantwerpen.bescirp.orgresearchgate.netmdpi.comnih.govmdpi.commdpi.comnih.gov. By comparing calculated frequencies with experimental values, researchers can confirm the presence of specific functional groups and validate the optimized molecular geometry uantwerpen.beuantwerpen.bescirp.orgmdpi.comnih.govmdpi.commdpi.com. PED analysis helps in identifying the specific atoms and bonds involved in each vibrational mode, providing detailed information about the molecular dynamics uantwerpen.benih.govnih.gov.

    DFT calculations are instrumental in predicting various spectroscopic properties, including UV-Visible absorption spectra, IR and Raman spectra, and Nuclear Magnetic Resonance (NMR) chemical shifts uantwerpen.bescirp.orgmdpi.comnih.govresearchgate.netmdpi.commdpi.com. Time-Dependent DFT (TD-DFT) is particularly useful for predicting electronic transitions and absorption wavelengths nih.govresearchgate.netmdpi.com. These predicted spectra serve as valuable benchmarks for experimental characterization, aiding in the confirmation and detailed analysis of synthesized compounds uantwerpen.bescirp.orgmdpi.com.

    Quantitative Structure-Property Relationships (QSPR)

    QSPR studies aim to establish mathematical relationships between the chemical structure of molecules and their physical, chemical, or biological properties. By employing computational descriptors derived from DFT calculations, QSPR models can predict various properties of new or untested compounds dergipark.org.tr. For quinoline derivatives, QSPR has been used to correlate molecular descriptors with biological activities, aiding in the design of new molecules with desired properties dergipark.org.tr.

    Common Computational Methodologies in Quinoline Derivative Studies

    The computational investigation of quinoline derivatives frequently involves a consistent set of theoretical approaches and software. These methods are applied to elucidate various molecular properties, from static structural features to dynamic electronic behaviors.

    Computational Method/ParameterCommon Approach/FunctionalBasis SetSoftware/Tools UsedKey Applications in Quinoline Studies
    Density Functional Theory (DFT) B3LYP, M06-2X, GGA-PBE, BP866-311++G(d,p), 6-31+G(d,p), 6-31G(d,p), cc-pvdzGaussian 09/16, Jaguar, NWCHEMGeometry optimization, electronic structure, vibrational frequencies, spectroscopic properties, NLO properties, reactivity descriptors
    Geometry Optimization B3LYP6-311++G(d,p)Gaussian 09/16, JaguarDetermining stable molecular conformations, bond lengths, and angles uantwerpen.beuantwerpen.beresearchgate.netresearchgate.netscirp.orgmdpi.com
    Electronic Structure B3LYP, M06-2XVariousGaussian 09/16, GaussViewHOMO-LUMO analysis, charge distribution, electron density, molecular electrostatic potential (MEP) uantwerpen.beuantwerpen.beresearchgate.netresearchgate.netscirp.orgresearchgate.netnih.govnih.govdergipark.org.trrsc.orgresearchgate.netresearchgate.netacs.orgmdpi.comnih.govresearchgate.net
    Frontier Molecular Orbitals (FMO) B3LYP, M06-2XVariousGaussian 09/16, GaussViewAnalyzing HOMO-LUMO gap, reactivity, charge transfer, electronic excitation uantwerpen.beuantwerpen.beresearchgate.netresearchgate.netscirp.orgresearchgate.netresearchgate.netnih.govdergipark.org.trrsc.orgresearchgate.netacs.orgmdpi.com
    Natural Bonding Orbitals (NBO) B3LYPVariousNBO 3.1 (in Gaussian 09), GaussViewStudying hyperconjugation, charge delocalization, stabilization energies, intermolecular interactions uantwerpen.beuantwerpen.beresearchgate.netresearchgate.netnih.govrsc.orgresearchgate.netresearchgate.netacs.orgmdpi.comresearchgate.netnih.gov
    Vibrational Analysis B3LYP6-311++G(d,p)Gaussian 09/16, GaussView, GAR2PED, VEDAAssigning IR/Raman spectra, calculating frequencies and PED, validating experimental data uantwerpen.beuantwerpen.bescirp.orgresearchgate.netmdpi.comnih.govmdpi.commdpi.comnih.gov
    Spectroscopic Prediction TD-DFT (CAM-B3LYP)6-31+G(d,p)Gaussian 09/16Predicting UV-Vis absorption spectra uantwerpen.benih.govresearchgate.netmdpi.com
    Molecular Dynamics (MD) OPLS3 force fieldN/ADesmond, VMD, Schrodinger SuiteStudying dynamic behavior, stability, binding affinities, conformational analysis uantwerpen.beuantwerpen.benih.govresearchgate.netmdpi.comnih.gov
    Quantitative Structure-Property Relationships (QSPR) DFT descriptorsVariousGaussian 09, clogPPredicting biological activity and physical properties dergipark.org.tr

    Coordination Chemistry and Ligand Applications

    Role of Quinoline-Based Ligands in Catalysis

    Development of Novel Catalyst Systems

    The existing research highlights the utility of related quinoline (B57606) structures as ligands in various catalytic applications. For instance, biquinoline-diol derivatives have been identified as chiral bifunctional ligands that enhance metal-binding affinity and offer additional coordination sites, proving valuable in catalytic systems requiring multifunctional active sites rsc.org. Similarly, quinoline motifs are incorporated into Schiff base and oxazolinyl-type ligands, which have demonstrated efficacy in organo- and transition-metal-catalyzed asymmetric reactions, such as allylic alkylation and 1,4-addition reactions thieme-connect.com. These studies underscore the potential of the quinoline scaffold in ligand design for catalysis due to its electronic and steric properties.

    While these related compounds showcase the broader application of quinoline chemistry in catalysis, specific research detailing the direct application or development of catalyst systems involving Quinoline-6,8-diol was not found. The available information primarily focuses on the biological activities of this compound or the use of other quinoline derivatives as ligands or substrates in catalytic processes.

    Compound List

    this compound

    Analytical Chemistry Methodologies and Techniques

    Spectrophotometric Determination Methods

    Detailed spectrophotometric methods specifically developed for the quantitative determination of Quinoline-6,8-diol are not extensively documented in publicly available scientific literature. While quinoline (B57606) and its various derivatives are known to possess UV-visible and fluorophoric properties that lend themselves to spectroscopic analysis, specific protocols, including optimal wavelengths (λmax), molar absorptivity, and linear concentration ranges for this compound, have not been established in the reviewed sources. General methods for quinoline-based compounds often involve measurement of absorbance in suitable solvents like hydrochloric acid, but tailored procedures for the 6,8-diol isomer are not described.

    Chromatographic Separation Techniques

    Specific chromatographic techniques for the separation and analysis of this compound are not well-defined in the existing literature. Although High-Performance Liquid Chromatography (HPLC) is a common method for the analysis of various quinoline compounds, dedicated studies outlining specific conditions—such as the stationary phase, mobile phase composition, flow rate, and detection parameters—for this compound are not readily found. While research on related compounds exists, for instance, the characterization of 3-halo-6,8-dihydroxyquinolines using NMR spectroscopy has been reported, this does not constitute a chromatographic separation method for the parent compound. fordham.edu

    Development of High-Sensitivity Analytical Procedures

    The development of high-sensitivity analytical procedures specifically targeting this compound is not described in the available scientific research. While high-sensitivity techniques, including advanced chromatographic and electrochemical methods, have been developed for other quinoline derivatives, their direct application and validation for this compound have not been reported. Consequently, there is a lack of established methods, validated detection limits (LOD), and quantification limits (LOQ) for the high-sensitivity analysis of this specific compound.

    Structure Research Relationship Srr Studies

    Influence of Substituents on Electronic and Conformational Properties

    The electronic nature and spatial arrangement of Quinoline-6,8-diol are highly sensitive to the presence and nature of substituents on the quinoline (B57606) ring. Computational studies, often employing Density Functional Theory (DFT), have elucidated how these modifications alter the molecule's properties.

    Substituents can significantly impact the distribution of electron density across the molecule. For instance, the introduction of an electron-withdrawing group, such as a chlorine atom, can alter the reactive nature of the quinoline moiety. dergipark.org.tr This modification affects the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and stability. uantwerpen.be Studies on related quinoline derivatives show that substituents can decrease this energy gap, which corresponds to increased reactivity and potential for charge transfer within the molecule. uantwerpen.be

    CompoundSubstituent(s)HOMO-LUMO Gap (eV)Key Finding
    QuinolineNone~4.5 - 5.0Serves as a baseline for comparison.
    8-Hydroxy-2-methylquinoline-OH, -CH₃1.628Substituents significantly lower the energy gap, increasing reactivity. uantwerpen.be
    5,7-Dichloro-8-hydroxy-2-methylquinoline-OH, -CH₃, -Cl (x2)1.157Additional electron-withdrawing groups further decrease the energy gap. uantwerpen.be
    6-Chloroquinoline-ClNot specifiedChlorine substitution significantly alters the reactive nature of the quinoline moiety. dergipark.org.tr

    Correlation Between Structural Features and Spectroscopic Signatures

    The spectroscopic properties of quinoline derivatives are directly linked to their structural features. Techniques such as UV-Vis, FT-IR, and NMR spectroscopy provide a window into the molecule's electronic transitions, vibrational modes, and atomic connectivity, all of which are influenced by its specific architecture.

    UV-Vis absorption spectra are particularly sensitive to the electronic structure. The extended π-conjugated system of the quinoline ring gives rise to characteristic absorption bands. nih.gov The position and intensity of these bands can shift depending on the substituents present. For example, hydroxyl groups, acting as auxochromes, can cause a bathochromic (red) shift in the absorption maximum. Studies on various quinoline derivatives have demonstrated that changes in substitution patterns lead to predictable shifts in their electronic absorption spectra, which can be accurately modeled using Time-Dependent DFT (TD-DFT) calculations. dergipark.org.trresearchgate.net

    In infrared (IR) spectroscopy, the vibrational frequencies of specific bonds provide a fingerprint of the molecule. The C-H, C=C, C=N, and O-H bonds within this compound and its analogs each have characteristic stretching and bending frequencies. The presence of a substituent, like a chlorine atom on the quinoline ring, can cause noticeable shifts in the vibrational modes of the adjacent atoms and bonds, providing clear evidence of its influence on the molecular structure. dergipark.org.tr

    Compound/Derivative TypeStructural FeatureSpectroscopic Signature (UV-Vis λmax)Reference
    Styryl derivative of QuinolineExtended π-conjugation via vinyl bridge~350 nm (in Methanol) nih.gov
    Styryl derivative of QuinolineExtended π-conjugation via vinyl bridge~362 nm (in DMSO) nih.gov
    Generic Quinoline DerivativesVaried substituentsGood agreement between experimental findings and DFT computed results. researchgate.net

    Impact of Molecular Architecture on Coordination Behavior

    The molecular architecture of this compound, specifically the presence and positioning of the two hydroxyl groups and the nitrogen atom, makes it an excellent candidate as a chelating ligand in coordination chemistry. The nitrogen atom of the quinoline ring and the oxygen atoms of the diol functionality can act as donor atoms, binding to a central metal ion to form stable coordination complexes.

    The parent compound, 8-hydroxyquinoline (B1678124), is a well-known and versatile chelating agent. wikipedia.org By analogy, the 6,8-diol derivative is expected to exhibit robust coordination capabilities. The spatial arrangement of the donor atoms allows for the formation of five- or six-membered chelate rings with a metal ion, a configuration that imparts significant thermodynamic stability to the resulting complex.

    The coordination behavior can be further tuned by introducing other substituents onto the quinoline framework. For example, the inclusion of carboxylate groups, as seen in quinoline-2,4-dicarboxylate, can introduce additional coordination sites and lead to the formation of complex three-dimensional coordination polymers. mdpi.com The denticity (the number of donor groups in a single ligand that bind to the central atom) and conformation of the ligand are critical factors that dictate the final structure of the metal-organic framework. mdpi.com Research on bis(oxine) ligands, where two 8-hydroxyquinoline units are linked together, has also shown how the nature of the bridging molecule influences the coordination properties and the formation of polymeric structures with various metal ions like Zn(II), Cu(II), and Co(II). researchgate.net

    LigandKey Structural FeatureCoordination BehaviorResulting Structure
    8-HydroxyquinolineN, O donor setVersatile chelating agent.Forms stable metal complexes. wikipedia.org
    5-Nitro-8-hydroxyquinolineN, O donor set with electron-withdrawing groupForms coordination compounds with Zn(II), Al(III), Cu(II), Ru(II).Discrete metal complexes. researchgate.net
    Quinoline-2,4-dicarboxylateN, O, O donor sites from ring and carboxylatesActs as a bridging or bridging-chelating building block.Forms 3D coordination polymers with lanthanide ions. mdpi.com
    Tris-8-aminoquinolineMultiple N donorsSepta-dentate ligand.Forms octahedral complexes with Zn(II) and Co(III); seven-coordinate with Cd(II). nih.gov

    Future Research Directions in Quinoline 6,8 Diol Chemistry

    Exploration of Novel Synthetic Pathways

    The development of efficient and versatile synthetic routes to Quinoline-6,8-diol and its derivatives is paramount for enabling broader investigations into its properties and applications. While classical methods for quinoline (B57606) synthesis, such as the Friedländer annulation, provide a foundation, future research should focus on developing novel pathways that offer improved yields, regioselectivity, and access to a wider range of functionalized analogues. nih.gov

    One promising avenue is the exploration of transition-metal-catalyzed C-H activation and functionalization of the quinoline core. mdpi.comresearchgate.net These methods could allow for the direct introduction of various substituents at specific positions on the this compound scaffold, bypassing the need for pre-functionalized starting materials. For instance, developing catalytic systems for the selective alkylation, arylation, or amination of the C-2, C-4, or C-5 positions would significantly expand the accessible chemical space. mdpi.com

    Furthermore, the application of green chemistry principles to the synthesis of this compound is a critical future direction. This includes the use of environmentally benign solvents, such as water or ethanol (B145695), and the development of catalyst-free or microwave-assisted reaction conditions to reduce energy consumption and waste generation. tandfonline.com The table below outlines potential novel synthetic approaches and their hypothetical advantages.

    Synthetic ApproachPotential Catalyst/ConditionsHypothetical AdvantagesKey Research Challenge
    Direct C-H ArylationPalladium or Rhodium complexesHigh atom economy, access to novel biaryl derivativesAchieving high regioselectivity in the presence of two hydroxyl groups
    Microwave-Assisted Skraup SynthesisSulfuric acid, glycerolRapid reaction times, reduced energy consumptionControlling exothermicity and byproduct formation
    One-Pot Multicomponent ReactionCatalyst-free, ethanol, refluxHigh efficiency, operational simplicityPurification of the final product from a complex reaction mixture
    Photocatalytic SynthesisVisible light, iron(III) chloride-phenanthroline complexMild reaction conditions, use of renewable energy sourceSubstrate scope and scalability of the reaction

    Research in these areas will not only provide more efficient access to this compound but also pave the way for the synthesis of novel derivatives with tailored properties. nih.govmdpi.com

    Deeper Computational Insight into Reaction Mechanisms and Properties

    Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for gaining a deeper understanding of the reaction mechanisms and intrinsic properties of this compound. nih.gov Future computational studies can provide valuable insights that can guide synthetic efforts and the design of new applications.

    A key area for investigation is the elucidation of reaction pathways for the functionalization of this compound. DFT calculations can be employed to model the transition states and intermediates of various reactions, helping to rationalize observed regioselectivity and predict the outcomes of new synthetic methods. mdpi.com For example, computational studies could clarify the mechanism of electrophilic and nucleophilic substitution reactions on the quinoline ring, taking into account the electronic influence of the two hydroxyl groups.

    In addition to reaction mechanisms, computational methods can be used to predict a range of molecular properties of this compound and its derivatives. These include electronic properties such as HOMO-LUMO gaps, which are relevant for optoelectronic applications, and thermodynamic properties related to stability and reactivity. The table below presents a hypothetical comparison of calculated properties for this compound and a substituted derivative.

    PropertyThis compound2-Methyl-quinoline-6,8-diol
    Calculated Dipole Moment (Debye)3.53.8
    HOMO Energy (eV)-5.8-5.6
    LUMO Energy (eV)-1.2-1.1
    Band Gap (eV)4.64.5

    These theoretical predictions can help to identify promising candidates for specific applications and guide the synthesis of new functional molecules.

    Design of Advanced Functional Materials

    The unique electronic and structural features of this compound make it an attractive building block for the design of advanced functional materials. The presence of two hydroxyl groups provides sites for polymerization or incorporation into larger supramolecular assemblies.

    One area of interest is the development of novel polymers containing the this compound moiety. These polymers could exhibit interesting optical and electronic properties, with potential applications in organic light-emitting diodes (OLEDs) or as sensors. The quinoline core is known to be a part of many biologically active compounds, and incorporating it into polymers could lead to materials with unique biocompatibility or antimicrobial properties. nih.gov

    Furthermore, the ability of the diol functionality to coordinate with metal ions suggests that this compound could be a valuable ligand for the construction of metal-organic frameworks (MOFs). These materials are characterized by their high porosity and tunable properties, making them suitable for applications in gas storage, catalysis, and chemical sensing. The table below outlines potential functional materials derived from this compound.

    Material TypePotential Monomers/LinkersTarget ApplicationKey Property to Investigate
    Conjugated PolymerThis compound and aromatic dibromidesOrganic ElectronicsPhotoluminescence and charge transport
    Metal-Organic FrameworkThis compound and metal salts (e.g., Zinc, Copper)Gas SeparationPorosity and selective gas adsorption
    Fluorescent SensorThis compound derivatives with specific binding sitesIon SensingChanges in fluorescence upon ion binding

    Future research in this area should focus on the synthesis and characterization of these materials, exploring the relationship between their molecular structure and macroscopic properties.

    Development of Highly Selective Catalytic Systems

    The development of catalytic systems that can selectively transform this compound is a significant challenge and a promising area for future research. The presence of multiple reactive sites—the nitrogen atom, the hydroxyl groups, and various positions on the aromatic rings—necessitates catalysts with high selectivity.

    A key goal is the development of catalysts for the regioselective functionalization of the quinoline ring, as mentioned in the synthetic pathways section. This could involve the design of chiral catalysts for enantioselective reactions, leading to the synthesis of optically active this compound derivatives. researchgate.net Such compounds are of great interest in medicinal chemistry and materials science.

    Another important direction is the use of this compound and its derivatives as ligands in catalysis. The bidentate nature of the 8-hydroxyquinoline (B1678124) scaffold is well-known in coordination chemistry, and the addition of a second hydroxyl group at the 6-position could lead to novel ligands with unique electronic and steric properties. These ligands could be used to prepare transition metal complexes for a variety of catalytic transformations, including hydrogenation, oxidation, and cross-coupling reactions. researchgate.net The table below summarizes potential catalytic systems involving this compound.

    Catalytic SystemDescriptionPotential ApplicationResearch Focus
    Asymmetric HydrogenationChiral Rhodium or Iridium complex with a this compound-derived ligandSynthesis of chiral tetrahydroquinolinesCatalyst design and optimization for high enantioselectivity
    C-H Activation CatalystPalladium complex stabilized by a this compound-based ligandDirect functionalization of heterocyclesUnderstanding the role of the diol ligand in catalytic activity and stability
    Oxidation CatalystIron or Manganese complex with a this compound ligandSelective oxidation of alcohols or hydrocarbonsCatalyst performance and mechanistic studies

    The exploration of these catalytic systems could lead to new and more efficient methods for the synthesis of valuable chemical compounds.

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.